molecular formula C11H9Cl2F3OS B14061583 1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14061583
M. Wt: 317.2 g/mol
InChI Key: DSXBKJJOTJIVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of chlorine, trifluoromethylthio, and chloromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable phenyl derivative, followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and distillation to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloromethyl and chlorine groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its use and the specific biological or chemical system involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-(chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H9Cl2F3OS

Molecular Weight

317.2 g/mol

IUPAC Name

1-chloro-1-[2-(chloromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9Cl2F3OS/c1-6(17)10(13)9-4-8(18-11(14,15)16)3-2-7(9)5-12/h2-4,10H,5H2,1H3

InChI Key

DSXBKJJOTJIVBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.